Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate
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Overview
Description
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique structure, which includes a benzyl group attached to a cyclopentyl ring with an amino group and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate typically involves the reaction of benzyl chloroformate with (1R,3S)-3-aminocyclopentanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Large-scale production may also involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate involves its interaction with specific molecular targets. It is known to act as a positive allosteric modulator of certain receptors, enhancing their activity. The compound primarily targets receptors in the central nervous system, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Benzyl ((1R,3S)-3-aminocyclohexyl)carbamate: Known for its use as a GABA agonist in treating spasticity.
Benzyl ((1R,3S)-3-(hydroxymethyl)cyclopentyl)carbamate: Similar structure but with a hydroxymethyl group instead of an amino group.
Uniqueness
Benzyl ((1R,3S)-3-aminocyclopentyl)carbamate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to modulate receptor activity sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1 |
InChI Key |
ZMHVOVQAUQAVMY-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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